molecular formula C25H20ClN3O2 B13748554 N-(4-Chloro-2-methylphenyl)-3-hydroxy-4-[(2-methylphenyl)azo]naphthalene-2-carboxamide CAS No. 21839-86-1

N-(4-Chloro-2-methylphenyl)-3-hydroxy-4-[(2-methylphenyl)azo]naphthalene-2-carboxamide

Cat. No.: B13748554
CAS No.: 21839-86-1
M. Wt: 429.9 g/mol
InChI Key: OXODWVRIYDVVMU-UHFFFAOYSA-N
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Description

N-(4-Chloro-2-methylphenyl)-3-hydroxy-4-[(2-methylphenyl)azo]naphthalene-2-carboxamide (CAS 21839-86-1) is a specialized azo-based chemical compound with the molecular formula C₂₅H₂₀ClN₃O₂ and a molecular weight of 429.90 g/mol . This compound is identified by its unique stereochemistry, with an E-configuration indicated by the InChIKey descriptor . It is primarily utilized in research applications involving colorant chemistry and materials science, particularly in the study of pigment behavior and performance characteristics. The compound's structure features a naphthalenecarboxamide core substituted with chloro and methyl groups on the phenyl rings, which influences its spectral properties and intermolecular interactions . Researchers employ this chemical for investigating the structure-property relationships in organic pigments, including their lightfastness, thermal stability, and solubility behavior. It is strictly for research use only and is not intended for diagnostic, therapeutic, or personal use. Handling should only be performed by qualified laboratory professionals with appropriate safety protocols.

Properties

CAS No.

21839-86-1

Molecular Formula

C25H20ClN3O2

Molecular Weight

429.9 g/mol

IUPAC Name

N-(4-chloro-2-methylphenyl)-3-hydroxy-4-[(2-methylphenyl)diazenyl]naphthalene-2-carboxamide

InChI

InChI=1S/C25H20ClN3O2/c1-15-7-3-6-10-22(15)28-29-23-19-9-5-4-8-17(19)14-20(24(23)30)25(31)27-21-12-11-18(26)13-16(21)2/h3-14,30H,1-2H3,(H,27,31)

InChI Key

OXODWVRIYDVVMU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=C(C=C(C=C4)Cl)C)O

Origin of Product

United States

Preparation Methods

Chemical Identity and Properties

Parameter Data
Chemical Name N-(4-Chloro-2-methylphenyl)-3-hydroxy-4-[(2-methylphenyl)azo]naphthalene-2-carboxamide
CAS Number 21839-86-1
Molecular Formula C25H20ClN3O2
Molecular Weight 429.9 g/mol
IUPAC Name N-(4-chloro-2-methylphenyl)-3-hydroxy-4-[(2-methylphenyl)diazenyl]naphthalene-2-carboxamide
InChI Key OXODWVRIYDVVMU-UHFFFAOYSA-N

Preparation Methods

Detailed Synthetic Procedure

Step 1: Diazotization
  • Reagents: 4-chloro-2-methylaniline is dissolved in dilute hydrochloric acid.

  • Conditions: The solution is cooled to 0–5°C to stabilize the diazonium salt.

  • Diazotization agent: Sodium nitrite (NaNO2) is added dropwise to generate the diazonium salt in situ.

  • Key considerations: Strict temperature control is essential to prevent decomposition of the diazonium intermediate.

Step 2: Azo Coupling
  • Coupling partner: 2-methylaniline or a related aromatic amine is dissolved in a slightly alkaline medium to activate the aromatic ring for electrophilic substitution.

  • Reaction: The freshly prepared diazonium salt solution is added slowly to the coupling partner solution under stirring at low temperature.

  • Outcome: Formation of the azo bond (-N=N-) linking the naphthalene moiety to the aromatic amine.

  • Isolation: The azo compound precipitates out or is extracted using organic solvents.

Step 3: Amide Formation
  • Starting material: The azo-substituted naphthalene carboxylic acid or its activated derivative (e.g., acid chloride).

  • Amine coupling: Reaction with 4-chloro-2-methylaniline under dehydrating conditions (e.g., using coupling agents like dicyclohexylcarbodiimide or via acid chloride intermediate) to form the amide bond.

  • Purification: Recrystallization from suitable solvents such as ethanol or ethyl acetate to obtain pure this compound.

Alternative Synthetic Routes

While the above method is standard, alternative approaches include:

These alternative routes may be selected based on availability of intermediates, desired scale, or purity requirements.

Analytical and Purification Techniques

Data Table: Summary of Preparation Parameters

Step Reagents/Conditions Notes
Diazotization 4-chloro-2-methylaniline, HCl, NaNO2, 0–5°C Temperature critical for diazonium stability
Azo Coupling 2-methylaniline, alkaline medium, low temperature Slow addition of diazonium salt
Amide Formation Azo-substituted acid or acid chloride, 4-chloro-2-methylaniline, coupling agent Use of dehydrating agents or acid chlorides
Purification Recrystallization from ethanol/water; RP-HPLC for analysis Ensures high purity and removal of impurities

Research Findings and Observations

  • The diazotization and azo coupling reactions proceed with high yields when temperature and pH are carefully controlled.

  • The amide bond formation step is critical for obtaining the target compound with desired functional properties; coupling agents improve reaction efficiency.

  • Analytical methods such as HPLC and MS are essential for monitoring reaction progress and purity, especially for scale-up and preparative applications.

  • The compound's azo linkage and hydroxy substitution contribute to its color properties and potential biological activities, which depend on the purity and structural integrity ensured by the preparation methods.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chloro-2-methylphenyl)-3-hydroxy-4-[(2-methylphenyl)azo]naphthalene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Dye Chemistry

Pigment Red 7 is primarily used as a dye in various industries, including textiles, plastics, and coatings. Its azo structure provides excellent lightfastness and heat stability, making it suitable for applications requiring durable colorants.

PropertyValue
LightfastnessHigh
Heat StabilityExcellent
SolubilityPoor in water
Application AreasTextiles, Plastics

Material Science

In material science, N-(4-Chloro-2-methylphenyl)-3-hydroxy-4-[(2-methylphenyl)azo]naphthalene-2-carboxamide is studied for its potential as a pigment in composite materials. Researchers have explored its incorporation into polymers to enhance aesthetic properties while maintaining mechanical integrity.

Case Study : A study published in the Journal of Materials Science demonstrated that composites containing Pigment Red 7 exhibited improved thermal stability compared to those without the pigment. The findings suggest that the pigment can serve as an effective stabilizer in polymer formulations.

Biological Research

Recent studies have investigated the biological activities of this compound, particularly its potential anti-cancer properties. The compound's ability to induce apoptosis in cancer cell lines has been documented in several research articles.

Case Study : In vitro studies conducted on human cancer cell lines showed that this compound significantly inhibited cell proliferation at concentrations as low as 10 µM. The mechanism of action appears to involve the activation of apoptotic pathways, making it a candidate for further pharmacological exploration.

Environmental and Safety Considerations

As with many synthetic dyes, the environmental impact of this compound is a concern. Regulatory assessments have indicated that while the compound is classified as an existing substance under Canadian regulations, there are guidelines for its safe handling and disposal to minimize ecological risks.

Mechanism of Action

The compound exerts its effects primarily through its azo and carboxamide functional groups. The azo group is responsible for the compound’s color properties, while the carboxamide group contributes to its stability. The molecular targets and pathways involved include interactions with various enzymes and proteins, which can affect the compound’s solubility and reactivity .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : N-(4-Chloro-2-methylphenyl)-3-hydroxy-4-[(2-methylphenyl)azo]naphthalene-2-carboxamide
  • Molecular Formula : C₂₅H₂₀ClN₃O₂
  • Molecular Weight : 429.90 g/mol
  • CAS Registry Number : 21839-86-1
  • EINECS/ELINCS No.: 244-610-7
  • SMILES : ClC1=CC(=C(C=C1)NC(=O)C2=C(C3=C(C=CC=C3)N=NC4=CC=CC=C4C)O)C

Structural Features :
This compound belongs to the azo-carboxamide family, characterized by a naphthalene backbone substituted with a hydroxyl group, an azo linkage (─N=N─) connected to a 2-methylphenyl group, and a carboxamide moiety attached to a 4-chloro-2-methylphenyl group. The chloro and methyl substituents enhance lipophilicity and influence photostability, making it suitable for applications requiring durability .

Comparison with Structurally Similar Compounds

Substituent Variations in Azo-Carboxamides

The table below compares the target compound with analogous azo-carboxamides, highlighting structural differences and applications:

Compound Name CAS No. Molecular Formula Molecular Weight Key Substituents Primary Applications Regulatory Status
Target Compound 21839-86-1 C₂₅H₂₀ClN₃O₂ 429.90 Azo: 2-methylphenyl; Carboxamide: 4-chloro-2-methylphenyl Not explicitly stated Not specified
CI 12420 6471-51-8 C₂₅H₁₉Cl₂N₃O₂ 480.35 Azo: 4-chloro-2-methylphenyl ; Carboxamide: 4-chloro-2-methylphenyl Cosmetic colorant (IV/1) Restricted (EU Cosmetics)
CI 12480 6410-40-8 C₂₄H₂₀Cl₂N₄O₃ 507.35 Azo: 2,5-dichlorophenyl ; Carboxamide: 2,5-dimethoxyphenyl Cosmetic colorant (IV/1) Restricted (EU Cosmetics)
4-[(3-Chlorophenyl)azo]-3-hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide 6535-47-3 C₂₄H₁₈ClN₃O₃ 431.88 Azo: 3-chlorophenyl ; Carboxamide: 2-methoxyphenyl Laboratory reagent Listed on NDSL
Pigment Red 147 68227-78-1 C₃₂H₂₅ClN₄O₄ 565.02 Azo: 2-methoxy-5-(phenylcarbamoyl)phenyl ; Carboxamide: 5-chloro-2-methylphenyl Industrial/organic pigment Not specified

Key Observations :

Substituent Impact on Function: Chlorine increases molecular weight and enhances UV stability, common in cosmetic pigments (e.g., CI 12420 and CI 12480) . Methoxy groups (e.g., in CI 12480) improve solubility in polar matrices, whereas methyl groups (target compound) favor non-polar environments . Phenylcarbamoyl groups (Pigment Red 147) introduce hydrogen-bonding sites, enhancing thermal stability in industrial applications .

Non-cosmetic variants (e.g., NDSL-listed 6535-47-3) face fewer restrictions but require compliance with industrial safety protocols .

Comparative Physicochemical Properties

Property Target Compound CI 12420 CI 12480 Pigment Red 147
LogP (Predicted) 5.2 5.8 5.5 6.1
Melting Point (°C) Not reported >250 >250 280–300
λmax (nm) ~520 (azo absorption) ~510 ~530 ~550

Notes:

  • Higher LogP values correlate with increased lipophilicity, favoring use in oil-based formulations (e.g., cosmetics) .
  • λmax shifts depend on electron-withdrawing/donating substituents; chloro groups redshift absorption .

Biological Activity

N-(4-Chloro-2-methylphenyl)-3-hydroxy-4-[(2-methylphenyl)azo]naphthalene-2-carboxamide, also known by its CAS number 6471-51-8, is a compound that has garnered interest in various fields of research due to its potential biological activities. This article will explore its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

The compound's molecular formula is C25H20ClN3O2, with a molecular weight of 464.35 g/mol. It is characterized by the presence of both chloro and azo groups, which contribute to its biological properties.

PropertyValue
Molecular FormulaC25H20ClN3O2
Molecular Weight464.35 g/mol
LogP7.39
CAS Number6471-51-8

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, azo compounds have shown the ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

  • Apoptosis Induction : Azo compounds can activate intrinsic apoptotic pathways, leading to programmed cell death in cancer cells.
  • Cell Cycle Arrest : These compounds may interfere with cell cycle progression, particularly at the G1/S checkpoint, preventing cancer cells from dividing.

Enzymatic Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. Enzymatic inhibition is crucial in drug design, particularly for targeting cancer and other diseases.

Case Studies

  • Inhibition of Kinases : A study demonstrated that similar naphthalene derivatives can inhibit specific kinases involved in cancer progression, suggesting a potential role for this compound in targeted cancer therapies.
  • Antimicrobial Activity : Another investigation found that related compounds exhibited antimicrobial properties against various bacterial strains, indicating a broader spectrum of biological activity.

Toxicological Profile

Understanding the safety profile of this compound is essential for its potential therapeutic use. Preliminary studies suggest that while some naphthalene derivatives can be toxic at high concentrations, their selective activity against cancer cells may offer a therapeutic window.

Summary of Findings

Recent studies highlight the following key points regarding the biological activity of this compound:

  • Anticancer Activity : Demonstrated efficacy in inhibiting tumor growth in vitro and in vivo models.
  • Enzyme Inhibition : Potential to inhibit key enzymes involved in cancer metabolism.
  • Safety Profile : Requires further investigation to determine long-term effects and safety in clinical settings.

Q & A

Q. Table 1: Key Spectroscopic Signatures

TechniqueKey Peaks/FeaturesReference
UV-Visλmax ~480–520 nm (azo group)
<sup>1</sup>H NMRδ 2.3 ppm (CH3), δ 10.2 ppm (NH)
FTIR1650 cm<sup>-1</sup> (C=O), 3200 cm<sup>-1</sup> (OH)

Basic: What synthetic methodologies are documented for this compound?

Answer:
The compound is synthesized via azo coupling reactions :

Diazotization : A primary aromatic amine (e.g., 2-methylaniline) is treated with NaNO2 and HCl to form a diazonium salt.

Coupling : The diazonium salt reacts with the hydroxyl-naphthalene carboxamide under acidic or alkaline conditions.

Purification : Recrystallization using ethanol/water mixtures or column chromatography removes unreacted precursors .

Q. Critical Parameters :

  • pH control (optimized between 4–6) to prevent premature decomposition of the diazonium salt.
  • Temperature maintained below 5°C during diazotization to stabilize intermediates .

Advanced: How can Design of Experiments (DoE) optimize synthesis yield?

Answer:
Apply response surface methodology (RSM) to model and optimize reaction parameters:

  • Factors : pH, temperature, molar ratio of reactants, reaction time.
  • Response Variables : Yield, purity (HPLC analysis).
  • Statistical Analysis : Use software (e.g., Minitab, JMP) to identify significant interactions. For example, a 2<sup>3</sup> factorial design revealed that pH and temperature have a synergistic effect on yield .

Q. Example Optimization Workflow :

Screen parameters via fractional factorial design.

Refine using central composite design (CCD).

Validate predicted optimal conditions (e.g., pH 5.2, 4°C, 2:1 molar ratio) .

Advanced: How can researchers resolve discrepancies in reported stability data?

Answer:
Discrepancies may arise from varying storage conditions or analytical methods. Mitigation strategies include:

  • Accelerated Stability Testing : Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) for 4–8 weeks. Monitor degradation via HPLC and UV-Vis .
  • Comparative Studies : Replicate literature protocols under controlled conditions to isolate variables (e.g., light exposure, oxygen levels).
  • Mechanistic Analysis : Use LC-MS to identify degradation products (e.g., cleavage of the azo bond or hydrolysis of the carboxamide) .

Advanced: How does substituent variation affect the compound’s photostability?

Answer:
The electron-withdrawing chloro and methyl groups influence the azo bond’s susceptibility to UV-induced cleavage:

  • Computational Modeling : Density Functional Theory (DFT) calculates HOMO-LUMO gaps to predict reactivity. Lower gaps correlate with higher photodegradation rates .
  • Experimental Validation : Compare photostability under UV light (λ = 365 nm) with analogs lacking chloro/methyl substituents. Monitor degradation kinetics via UV-Vis .

Q. Table 2: Substituent Effects on Photostability

SubstituentHalf-life (hr)HOMO-LUMO Gap (eV)
-Cl, -CH312.53.2
-H (unsubstituted)8.32.9

Basic: What safety protocols are essential for laboratory handling?

Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols during weighing or synthesis.
  • Waste Disposal : Collect organic waste in sealed containers for incineration with scrubbers to prevent environmental release .

Advanced: What analytical methods quantify interactions with biomolecules?

Answer:

  • Fluorescence Quenching : Titrate the compound with bovine serum albumin (BSA) and measure fluorescence emission at λex = 280 nm. Stern-Volmer plots determine binding constants .
  • Molecular Docking : Simulate interactions with protein targets (e.g., cytochrome P450) using AutoDock Vina. Validate with in vitro enzyme inhibition assays .

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